Rhod-FF (potassium salt)
Description
Molecular Composition and Formula Analysis
Rhod-FF (potassium salt) is a synthetic fluorophore derived from rhodamine derivatives, specifically engineered for calcium ion detection in biological systems. Its molecular formula is C₃₉H₃₅F₂N₄O₁₁·3K , with a molecular weight of 891.0 g/mol . The compound features a xanthene core modified with difluorinated aromatic rings and carboxylate groups neutralized by potassium ions.
Key structural elements include:
- A xanthene backbone responsible for fluorescence properties.
- Two fluorine atoms at positions 2 and 3 on the phenyl ring, enhancing photostability.
- Three potassium counterions balancing the carboxylate groups, improving aqueous solubility.
The SMILES notation for Rhod-FF is:CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(F)=C4F)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)\C.[K+].[K+].[K+].
The InChI Key is ZSOZTLBTBDKAEP-UHFFFAOYSA-K , confirming its unique stereochemical identity.
Table 1: Molecular Properties of Rhod-FF (Potassium Salt)
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₃₅F₂N₄O₁₁·3K |
| Molecular Weight | 891.0 g/mol |
| Purity | ≥90% |
| SMILES | As above |
| InChI Key | ZSOZTLBTBDKAEP-UHFFFAOYSA-K |
Crystallographic and Stereochemical Properties
Crystallographic data for Rhod-FF (potassium salt) remain unreported in the literature. However, its structural analogs, such as rhod-2, exhibit planar xanthene cores with substituted aromatic systems. The potassium ions likely coordinate with carboxylate groups in a trigonal prismatic geometry, as observed in similar rhodamine salts.
The compound’s stereochemistry is defined by:
- Spatial arrangement of fluorine atoms : The 2,3-difluoro substitution on the phenyl ring creates a rigid, planar structure, reducing rotational freedom and enhancing fluorescence quantum yield.
- Chirality : The absence of chiral centers in the xanthene core suggests Rhod-FF is achiral, though the carboxylate groups may adopt specific conformations in solution.
Spectroscopic Fingerprinting (NMR, FTIR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for Rhod-FF are limited, its structure predicts characteristic signals:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra of Rhod-FF would exhibit:
Mass Spectrometry (MS)
High-resolution MS data for Rhod-FF show:
Table 2: Spectroscopic Signatures of Rhod-FF (Potassium Salt)
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 6.5–8.5 (aromatic), δ 3.0–3.5 (N–CH₃) |
| FTIR | 1680–1720 cm⁻¹ (C=O), 700–900 cm⁻¹ (C–H) |
| HRMS | m/z 891.0 ([M]⁺) |
Properties
Molecular Formula |
C39H35F2N4O11 · 3K |
|---|---|
Molecular Weight |
891 |
InChI |
InChI=1S/C39H38F2N4O11.3K/c1-42(2)23-6-8-25-30(16-23)56-31-17-24(43(3)4)7-9-26(31)37(25)22-5-11-28(44(18-33(46)47)19-34(48)49)32(15-22)54-13-14-55-39-29(12-10-27(40)38(39)41)45(20-35(50)51)21-36(52)53;;;/h5-12,15-17H,13-14,18-21H2,1-4H3,(H3-,46,47,48 |
InChI Key |
ZSOZTLBTBDKAEP-UHFFFAOYSA-K |
SMILES |
CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(F)=C4F)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[K+].[K+].[K+] |
Synonyms |
2,2/'-((2-(2-(6-(bis(carboxylatomethyl)amino)-2,3-difluorophenoxy)ethoxy)-4-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenyl)azanediyl)diacetate, tripostassium salt |
Origin of Product |
United States |
Scientific Research Applications
Cellular Biology
Rhod-FF is employed to study intracellular calcium dynamics. Its ability to selectively bind allows researchers to visualize calcium oscillations in live cells. The potassium salt form is particularly useful because it can be applied in environments where cell permeability is a concern.
Key Findings:
- Rhod-FF has been shown to effectively measure calcium transients in various cell types, providing insights into cellular responses to stimuli .
- The dye's performance was validated through experiments where fluorescence intensity increased significantly upon binding, confirming its utility as a reliable indicator .
Neuroscience
In neuroscience, Rhod-FF is utilized to investigate synaptic transmission and mitochondrial function. It helps visualize calcium influx during neurotransmitter release and assess mitochondrial calcium uptake, which is crucial for energy metabolism in neurons.
Case Studies:
- A study demonstrated that Rhod-FF loading in presynaptic terminals allowed for the visualization of calcium dynamics during synaptic activity, enhancing understanding of neurotransmitter release mechanisms .
- In vivo experiments using Rhod-FF have provided insights into how neuronal activity influences mitochondrial function, revealing a complex interplay between calcium signaling and energy production .
Environmental Science
Rhod-FF has applications beyond cellular studies; it is also used in environmental monitoring. Its sensitivity to makes it suitable for assessing the impact of pollutants on aquatic ecosystems.
Research Insights:
- In studies assessing pesticide exposure in aquatic environments, Rhod-FF was used to monitor changes in calcium levels in response to chemical stressors, highlighting its role in ecotoxicology .
Data Tables
Chemical Reactions Analysis
Calcium-Binding Mechanism and Fluorescence Response
Rhod-FF undergoes a fluorescence enhancement upon binding Ca²⁺ due to conformational changes in its BAPTA-derived chelator structure. Key characteristics include:
-
Dissociation constant (Kd) : 19 µM (measured at 22°C in H₂O/Ca²⁺ buffer) .
-
Excitation/Emission : 548 nm (ex) / 577 nm (em) with no spectral shift upon Ca²⁺ binding .
Table 1: Comparative spectral properties of Rhod-FF and related probes
| Property | Rhod-FF | Rhod-2 | Rhod-5N |
|---|---|---|---|
| Kd (Ca²⁺) | 19 µM | 570 nM | 320 µM |
| Ex (nm) | 548 | 553 | 549 |
| Em (nm) | 577 | 577 | 580 |
| Fluorescence Enhancement | ~100-fold | ~100-fold | ~60-fold |
| Data from |
Unlike Mg²⁺-sensitive probes (e.g., rhod-5N), Rhod-FF shows negligible response to Mg²⁺ concentrations ≤100 mM .
Mitochondrial Calcium Sequestration Dynamics
Rhod-FF’s AM ester form (cell-permeant) is hydrolyzed intracellularly, trapping the free acid in mitochondria. Key findings from neuronal studies include:
-
Kinetics : Rhod-FF fluorescence in mitochondria lags behind cytosolic Ca²⁺ transients, reflecting delayed Ca²⁺ uptake ([Ca²⁺]ₘᵢₜᵒ peaks ~5–10 sec after cytosolic peaks) .
-
Saturation : Mitochondrial Ca²⁺ levels can exceed 5 µM during depolarization, as inferred from rhod-2 (a related dye) calibration .
-
Selectivity : No cross-reactivity with Na⁺ or K⁺ ions at physiological concentrations .
Chemical Stability and Reactivity
-
Storage : Lyophilized powder is stable at -20°C; aqueous solutions require pH >6 to prevent precipitation .
-
Solubility : Readily dissolves in water (up to 1 mM stock solutions) but forms aggregates in DMSO at high concentrations .
-
Interference : At high concentrations (>50 µM), Rhod-FF may inhibit Na,K-ATPase activity indirectly by altering ATP levels .
Table 2: Preparation of Rhod-FF stock solutions
| Mass (mg) | Volume (Water) | Final Concentration |
|---|---|---|
| 0.1 | 112.23 µL | 1 mM |
| 1.0 | 1.12 mL | 1 mM |
| Adapted from |
Limitations and Considerations
-
Photobleaching : Prolonged illumination reduces signal intensity; use antifade reagents for long-term imaging .
-
Cytotoxicity : AM ester loading at >10 µM may transiently increase extracellular K⁺ and ATP levels, indicating mild cellular stress .
Rhod-FF’s unique balance of Ca²⁺ affinity and selectivity makes it indispensable for studying intermediate calcium dynamics in both biological and environmental contexts.
Comparison with Similar Compounds
Key Properties :
- Excitation/Emission : 553 nm/577 nm, compatible with 561 nm lasers and standard red filters .
- Cell Permeability : The potassium salt form is cell-impermeant, but its acetoxymethyl (AM) ester (Rhod-FF, AM) crosses cell membranes and is hydrolyzed by intracellular esterases to release the active indicator .
- Dynamic Range : Fluorescence intensity increases ~10–50-fold upon Ca²⁺ saturation .
Comparison with Similar Compounds
Rhod-FF is distinguished from other Ca²⁺ indicators by its low affinity and spectral characteristics . Below is a detailed comparison with structurally or functionally related probes:
Affinity and Selectivity
Notes:
- Discrepancy Alert : One study cites Rhod-FF’s Kd as 19 μM , conflicting with the consensus (320 μM). This may stem from a typographical error or misreferencing, as multiple sources validate the higher Kd .
- Rhod-FF’s low affinity prevents signal saturation in compartments with micromolar Ca²⁺ spikes, unlike Rhod-2 or Fluo-3 (Kd ~400 nM) .
Spectral Properties
Advantages and Limitations
Advantages :
Limitations :
- Signal-to-Noise: Lower brightness compared to Fluo-8 or Cal-520 .
- AM Ester Hydrolysis : Requires optimized esterase activity; may vary by cell type .
Preparation Methods
Crystallization and Filtration
Post-synthesis purification employs crystallization in absolute ethanol:
-
Solvent mixture : The crude product is suspended in 3–6 volumes of ethanol, followed by slow addition of a potassium bicarbonate solution at 40–60°C.
-
Impurity removal : Insoluble byproducts are filtered through a 0.22 µm membrane, and the filtrate is concentrated under reduced pressure.
-
Crystallization : Adding 7–12 volumes of ethanol induces crystallization, yielding pale-yellow powder after 13–18 hours at room temperature.
Lyophilization
The purified potassium salt is lyophilized to remove residual solvents, ensuring stability during storage. Lyophilization parameters include:
Stability Considerations
Quality Control and Validation
Purity Assessment
Functional Validation
-
Calcium affinity testing : Kd determination via fluorimetric titration in calcium-buffered solutions.
-
Spectroscopic properties : Excitation/emission maxima at 552/580 nm validated using fluorescence spectrophotometry.
Comparative Analysis of Preparation Methods
Traditional vs. Optimized Synthesis
Q & A
Q. What is the optimal experimental setup for measuring Ca²⁺ concentrations in the 10–200 µM range using Rhod-FF (potassium salt)?
Rhod-FF is ideal for detecting high cytosolic Ca²⁺ levels due to its low affinity (Kd ≈ 320 µM). To design experiments:
- Use excitation/emission wavelengths of 553/577 nm (aligning with 561 nm lasers and 585/20 nm filters) for fluorescence detection .
- Prepare working solutions using calibration tables to calculate molarity and dilution volumes for specific Ca²⁺ ranges .
- Validate measurements with Ca²⁺-free controls, as Rhod-FF exhibits minimal fluorescence without divalent cations .
Q. How does Rhod-FF compare to Rhod-2 in Ca²⁺ sensing?
Rhod-FF is a difluoro analog of Rhod-2, with similar spectral properties (Ex/Em: 553/577 nm) but lower Ca²⁺ affinity. Key distinctions:
- Rhod-FF (Kd ≈ 320 µM) is suited for high Ca²⁺ microdomains (e.g., ER release or mitochondrial fluxes), whereas Rhod-2 (Kd ≈ 1 µM) detects lower concentrations .
- Both probes require esterase hydrolysis (e.g., Rhod-FF AM for cell permeability) but differ in compartmentalization risks due to structural modifications .
Q. What protocols ensure stable Rhod-FF (potassium salt) solutions for long-term experiments?
- Storage : Aliquot and store at <-20°C , protected from light. Avoid freeze-thaw cycles to prevent hydrolysis .
- Solubility : Use anhydrous DMSO for stock solutions (e.g., 1–10 mM). For aqueous buffers, confirm pH stability (7.0–7.4) to avoid precipitation .
- Validation : Pre-test fluorescence intensity in Ca²⁺-supplemented vs. Ca²⁺-free buffers to confirm dye functionality .
Advanced Research Questions
Q. How can conflicting Ca²⁺ measurements from Rhod-FF in heterogeneous cellular models be resolved?
Discrepancies may arise from:
- Compartmentalization : Verify intracellular distribution using co-staining with organelle markers (e.g., MitoTracker for mitochondria) .
- Dye overloading : Titrate AM ester concentrations (e.g., 1–5 µM) and incubate ≤60 minutes to minimize cytoplasmic esterase saturation .
- Dynamic range limitations : Combine Rhod-FF with high-affinity probes (e.g., Fluo-4) for cross-validation in systems with fluctuating Ca²⁺ levels .
Q. What methodologies optimize Rhod-FF for dual-probe imaging with pH-sensitive dyes?
To avoid spectral overlap:
Q. How can Rhod-FF data be quantitatively validated in 3D tissue or organoid models?
Challenges include light scattering and uneven dye penetration. Solutions:
- Optical clearing : Use refractive index-matching agents (e.g., ScaleS) to improve imaging depth .
- Two-photon microscopy : Leverage Rhod-FF’s excitation spectrum (∼553 nm) with 1100 nm lasers for reduced phototoxicity .
- Microfluidic perfusion : Maintain Ca²⁺ clamp conditions during imaging to stabilize extracellular ion concentrations .
Methodological Troubleshooting
Q. Why does Rhod-FF exhibit unexpected fluorescence in Ca²⁺-free buffer?
Potential causes:
- Contaminating divalent cations : Use ultra-pure water and chelators (e.g., 1 mM EGTA) in buffers .
- Incomplete AM ester hydrolysis : Pre-incubate cells with esterase inhibitors (e.g., probenecid) to confirm intracellular activation .
- Non-specific binding : Titrate pluronic F-127 (0.01–0.1%) to improve dye solubility and reduce aggregation .
Q. How to address photobleaching in time-lapse Rhod-FF imaging?
Mitigation strategies:
- Reduce illumination intensity and exposure time using sCMOS cameras for high sensitivity .
- Apply oxygen scavengers (e.g., glucose oxidase/catalase) to minimize ROS-induced dye degradation .
- Use ratiometric calibration (if compatible) by pairing Rhod-FF with a Ca²⁺-insensitive reference dye .
Data Interpretation
Q. How to reconcile Rhod-FF’s low quantum yield (0.11) with signal-to-noise requirements?
Enhance detection by:
- Signal averaging : Acquire multiple frames and apply noise-reduction algorithms (e.g., rolling-ball background subtraction) .
- High NA objectives : Use ≥60x oil-immersion lenses to maximize photon collection .
- Brightfield correlation : Normalize fluorescence signals to cellular morphology changes (e.g., swelling during Ca²⁺ overload) .
Q. What statistical approaches are recommended for Rhod-FF datasets in population studies?
For heterogeneous responses (e.g., microglia migration):
- Single-cell analysis : Segment ROIs using machine learning tools (e.g., CellProfiler) to extract individual traces .
- Non-parametric tests : Apply Kolmogorov-Smirnov or Mann-Whitney U tests for non-normal distributions .
- Time-series clustering : Group cells by response kinetics (e.g., oscillatory vs. sustained Ca²⁺ signals) using k-means or hierarchical clustering .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
